(Z)-1-phenyl-4-thiophen-2-yl-2-(thiophen-2-ylamino)but-2-ene-1,4-dione
Overview
Description
(Z)-1-phenyl-4-thiophen-2-yl-2-(thiophen-2-ylamino)but-2-ene-1,4-dione is a complex organic compound characterized by its unique structure, which includes phenyl and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-phenyl-4-thiophen-2-yl-2-(thiophen-2-ylamino)but-2-ene-1,4-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of but-2-ene-1,4-dione with thiophene derivatives under specific conditions. The reaction is often catalyzed by agents such as N-bromosuccinimide (NBS) and aluminum chloride (AlCl3) in solvents like isopropanol (i-PrOH) or acetonitrile (MeCN) .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-phenyl-4-thiophen-2-yl-2-(thiophen-2-ylamino)but-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NBS, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenyl and thiophene groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include NBS for oxidation, NaBH4 for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents like i-PrOH or MeCN .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-phenyl-4-thiophen-2-yl-2-(thiophen-2-ylamino)but-2-ene-1,4-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents. Research has indicated its potential in reversing multidrug resistance in cancer cells .
Industry
In industry, the compound is used in the development of advanced materials, including organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in electronic devices and sensors.
Mechanism of Action
The mechanism of action of (Z)-1-phenyl-4-thiophen-2-yl-2-(thiophen-2-ylamino)but-2-ene-1,4-dione involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and phenyl-substituted but-2-ene-1,4-diones. Examples include:
- 1-phenyl-2-(thiophen-2-ylamino)but-2-ene-1,4-dione
- 4-thiophen-2-yl-2-(thiophen-2-ylamino)but-2-ene-1,4-dione
Uniqueness
What sets (Z)-1-phenyl-4-thiophen-2-yl-2-(thiophen-2-ylamino)but-2-ene-1,4-dione apart is its specific (Z)-configuration and the combination of phenyl and thiophene groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(Z)-1-phenyl-4-thiophen-2-yl-2-(thiophen-2-ylamino)but-2-ene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2S2/c20-15(16-8-4-10-22-16)12-14(19-17-9-5-11-23-17)18(21)13-6-2-1-3-7-13/h1-12,19H/b14-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEPOKOWJGQFHW-OWBHPGMISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC(=O)C2=CC=CS2)NC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C(=O)C2=CC=CS2)/NC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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